N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide is a quinolinone-derived compound featuring a 4-chlorophenylacetamide moiety linked to a 4-oxoquinolin-1-yl scaffold. The quinolinone core is substituted with a 3,4-dimethylphenylsulfonyl group at position 3 and a fluorine atom at position 6.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-15-3-9-20(11-16(15)2)34(32,33)23-13-29(22-10-6-18(27)12-21(22)25(23)31)14-24(30)28-19-7-4-17(26)5-8-19/h3-13H,14H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHYVASVIKYBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes current research findings, case studies, and biological evaluations related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core, a sulfonyl group, and a chlorophenyl moiety. Its chemical formula is , and it has unique properties that contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant biological activities:
1. Antibacterial Activity
- The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- In a study evaluating synthesized derivatives, certain compounds demonstrated IC50 values as low as 2.14 µM against urease, indicating strong potential as antibacterial agents .
2. Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : The compound's derivatives have been tested for AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. Some derivatives exhibited strong inhibition with IC50 values significantly lower than standard reference compounds .
- Urease Inhibition : Several derivatives showed promising urease inhibitory activity, which could be beneficial in treating urease-related infections and conditions .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 2.14 | |
| Bacillus subtilis | Moderate | ||
| AChE Inhibition | Human AChE | 0.63 | |
| Urease Inhibition | Urease from Proteus vulgaris | 1.13 |
Case Study 1: Antibacterial Efficacy
In a comparative study of various synthesized compounds, this compound derivatives were evaluated for their antibacterial properties. The results indicated that several derivatives had enhanced activity against resistant strains of bacteria, suggesting potential applications in antibiotic development.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory properties of the compound's derivatives. The findings revealed that certain modifications to the chemical structure significantly improved AChE inhibition compared to existing drugs, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the 4-oxoquinolin-1-yl acetamide scaffold but differ in key substituents (Table 1):
Table 1: Structural Comparison of Quinolinone Derivatives
| Compound Name | CAS | Key Structural Features |
|---|---|---|
| N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide (Target) | - | 3-(3,4-dimethylphenyl)sulfonyl, 6-fluoro, N-(4-chlorophenyl)acetamide |
| N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | 866340-15-0 | 3-(3,4-dimethylbenzoyl) instead of sulfonyl; retains 6-fluoro and 4-chlorophenyl |
| 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide | 866725-41-9 | 6-ethyl on quinolinone; N-(3-methylphenyl) instead of 4-chlorophenyl |
| N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | 866808-60-8 | 4-ethylphenyl acetamide; 3-(4-fluorophenyl)sulfonyl ; 6-fluoro retained |
Key Observations:
- Sulfonyl vs.
- Quinolinone Substituents: The 6-fluoro substituent (common in the target and 866808-60-8) may enhance metabolic stability, while 6-ethyl (866725-41-9) increases lipophilicity .
- Acetamide-Linked Aryl Groups : The 4-chlorophenyl group (target) offers moderate lipophilicity (Cl: XLogP ~1.0), whereas 3-methylphenyl (866725-41-9) and 4-ethylphenyl (866808-60-8) provide steric and hydrophobic variations .
Physicochemical Properties
Table 2: Physicochemical Comparison
| CAS | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| 866340-15-0 | C26H20ClFN2O4 | 495.9* | ~4.2 | 1 | 6 |
| 866725-41-9 | C26H23ClN2O4S | 507.0 | ~4.8 | 1 | 6 |
| 866808-60-8 | C25H20F2N2O4S | 482.5 | 4.6 | 1 | 7 |
| Target | C25H18ClFN2O4S | 504.9 | ~4.5† | 1 | 7 |
*Estimated based on structural similarity; †Predicted using analogous compounds.
Key Observations:
- Lipophilicity: The 3-methylphenyl variant (866725-41-9) has the highest XLogP3 (4.8), likely due to the ethyl group on quinolinone and methylphenyl substituent.
- Hydrogen Bonding: The 4-fluorophenylsulfonyl group (866808-60-8) increases hydrogen bond acceptors (7 vs.
Potential Pharmacological Implications
- Sulfonyl vs. Benzoyl : Sulfonyl groups (target, 866725-41-9, 866808-60-8) may mimic sulfonamide inhibitors, targeting carbonic anhydrases or tyrosine kinases. Benzoyl derivatives (866340-15-0) could exhibit distinct binding modes due to reduced polarity .
- Fluorine Substituents: The 6-fluoro group (target, 866808-60-8) may improve metabolic stability and membrane permeability, as seen in fluoroquinolones .
- Aryl Group Modifications : 4-Chlorophenyl (target) balances lipophilicity and steric bulk, whereas 4-ethylphenyl (866808-60-8) may enhance hydrophobic interactions in protein pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
